molecular formula C10H18N4O3S2 B6458129 N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide CAS No. 2549029-73-2

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide

Cat. No.: B6458129
CAS No.: 2549029-73-2
M. Wt: 306.4 g/mol
InChI Key: UILDWLMXPIQBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide is an organic compound with a complex structure featuring methoxymethyl, thiadiazol, pyrrolidinyl, and methanesulfonamide groups. This unique structure gives the compound significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring: : Starting with a thiadiazole precursor, methoxymethylation is performed under specific conditions using reagents such as sodium methoxide and methylene chloride.

  • Pyrrolidine Derivation: : The 3-substituted pyrrolidine is then synthesized through a series of amination reactions, utilizing compounds like ethyl chloroformate and ammonia.

  • Final Coupling: : The thiadiazole and pyrrolidine derivatives are coupled under appropriate conditions, often requiring catalysts like palladium or nickel to form the final product.

Industrial production methods could scale up these processes with optimizations in yield and purity, employing advanced techniques like flow chemistry and continuous production systems.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide can undergo several types of reactions:

  • Oxidation: : Exposure to strong oxidizing agents like potassium permanganate may lead to the formation of sulfone derivatives.

  • Reduction: : Use of reducing agents such as lithium aluminum hydride could reduce the sulfonamide group to an amine.

  • Substitution: : The methoxymethyl group is susceptible to nucleophilic substitution reactions, where reagents such as hydrochloric acid or sodium hydroxide can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Compounds with varied functional groups replacing the methoxymethyl group.

Scientific Research Applications

In Chemistry

This compound serves as a versatile intermediate in organic synthesis, facilitating the formation of various complex molecules due to its multi-functional nature.

In Biology

It may have potential as a bioactive molecule, interacting with specific enzymes or receptors, making it a candidate for drug development.

In Medicine

There could be applications in developing new therapeutic agents, particularly those targeting infectious diseases or metabolic disorders.

In Industry

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide could be used in material science for creating advanced polymers or as a specialized reagent in chemical manufacturing.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism involves binding to active sites, modifying protein functions, or altering biochemical pathways, which could affect cellular processes or metabolic functions.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[3-(methylthio)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide

  • N-{1-[3-(ethoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide

Uniqueness

While similar compounds share structural elements, N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide stands out due to its specific functional groups, which can confer unique reactivity and specificity in applications. Its methoxymethyl group, in particular, offers distinct reactivity compared to other alkyl or aryl substituents.

This complex compound represents an exciting frontier in various scientific fields. Feel free to dig deeper into any section or ask more about specific applications or reactions!

Properties

IUPAC Name

N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3S2/c1-13(19(3,15)16)8-4-5-14(6-8)10-11-9(7-17-2)12-18-10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILDWLMXPIQBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC(=NS2)COC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.